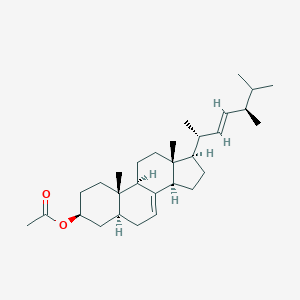

7,22-Ergostadienol acetate

Description

Contextualization within Steroid and Triterpenoid Chemistry

Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a C30 precursor, squalene (B77637). cabidigitallibrary.orgwikipedia.org These molecules are composed of six isoprene units and can have relatively complex cyclic structures. wikipedia.orgyoutube.com A significant subclass of triterpenoids is the steroids, which are characterized by a specific four-ring carbon skeleton known as the cyclopentanoperhydrophenanthrene ring system. youtube.com

Steroids are biosynthesized in animals, plants, and fungi from the cyclization of squalene. wikipedia.org While animals and fungi typically use lanosterol (B1674476) as the steroid precursor, plants utilize the isomeric cycloartenol. wikipedia.org Within this broad classification, ergostane-type steroids are distinguished by the ergostane (B1235598) skeleton, a C28 framework derived from the primary fungal sterol, ergosterol (B1671047). nih.govnih.gov Ergostane-type sterol acetates, such as 7,22-Ergostadienol acetate (B1210297), are therefore ester derivatives of these ergostane sterols, where an acetate group is typically attached to the C-3 position of the steroid nucleus.

Significance of the Ergostane Skeleton in Eukaryotic Biology

The ergostane skeleton is a cornerstone of fungal biology and is also found in other eukaryotes like plants and sponges. nih.gov Its most prominent representative is ergosterol, which is the principal sterol in fungi. nih.gov In these organisms, ergosterol plays a vital role analogous to that of cholesterol in animal cells; it is a critical component of cell membranes, where it regulates fluidity, permeability, and the function of membrane-bound proteins. nih.gov

Overview of 7,22-Ergostadienol Acetate in Current Research Literature

This compound, also known as Ergosta-7,22-dien-3β-ol, acetate, is a specific ergostane-type sterol. While this compound is identified and cataloged in chemical databases, extensive biological research focusing specifically on the acetate form is not widely present in the current literature. The majority of studies investigate its precursor, ergosterol, or other closely related ergostane derivatives. nih.govmdpi.com

Research into the broader class of ergostane-type steroids provides context for the potential significance of this compound. For instance, studies on compounds with the same core ergostane dienol structure have revealed significant biological activities. One study investigated the pro-apoptotic activity of (22E)-ergosta-7,22-dien-5alpha-hydroxy-3,6-dione, a semisynthetic derivative, against human prostate cancer cells, demonstrating its ability to inhibit cell growth and induce apoptosis. nih.gov Another related compound, Ergosta-7,9(11),22-trien-3β-ol, isolated from the fungus Antrodia camphorata, has been shown to improve motor function, learning, and memory in models of Alzheimer's disease by modulating microglia activation. mdpi.com Furthermore, this same compound has been evaluated for its potential to reduce fatigue and enhance exercise performance. nih.gov These findings for structurally similar ergostane compounds highlight the therapeutic potential inherent in this molecular skeleton, suggesting that this compound may warrant further investigation.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H48O2 |

| Molecular Weight | 440.70 g/mol |

| CAS Registry Number | 1449-60-1 |

| Synonyms | Ergosta-7,22-dien-3-ol, acetate, (3β,5α)-; 5α-Ergost-7,22-dien-3β-ol acetate |

Data sourced from NIST Chemistry WebBook and Cheméo. chemeo.com

Structure

3D Structure

Properties

CAS No. |

1449-60-1 |

|---|---|

Molecular Formula |

C30H48O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H48O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-9,11,19-21,23-24,26-28H,10,12-18H2,1-7H3/b9-8+/t20-,21+,23-,24-,26+,27-,28-,29-,30+/m0/s1 |

InChI Key |

MXEWOTISHNVRHW-FZUBKCLMSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |

Synonyms |

5α-Ergosta-7,22-dien-3β-ol acetate |

Origin of Product |

United States |

Natural Occurrence and Isolation from Biological Sources

Presence in Fungal Species and Associated Biota

Fungi are known producers of a diverse array of secondary metabolites, including a class of sterols known as mycosterols. Ergosterol (B1671047) and its derivatives are characteristic components of fungal cell membranes.

The genus Tuber, commonly known as truffles, is a valuable source of bioactive compounds. While ergosterol is the most abundant mycosterol in most mushroom species, various derivatives have also been identified in truffles. researchgate.net For instance, analysis of different truffle species, including Tuber melanosporum and Tuber aestivum, has revealed the presence of ergosterol derivatives such as 7,22-ergostadienone and 7,22-ergostadienol. researchgate.netresearchgate.net Another related compound, brassicasterol (B190698) (ergosta-5,22-dien-3β-ol), has also been isolated from these species. researchgate.net Although 7,22-ergostadienol acetate (B1210297) itself is not explicitly reported in these studies, the presence of its direct precursor, 7,22-ergostadienol, is confirmed.

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a significant and largely untapped source of novel bioactive compounds. nih.gov These microorganisms can produce a wide range of secondary metabolites, including steroids and terpenoids. nih.govnih.gov Research has shown that some endophytic fungi can synthesize compounds originally thought to be produced only by their host plants. mdpi.com

Several studies have documented the production of ergosterol derivatives by endophytic fungi. For example, (22E,24R)-ergosta-7,22-diene-3β-ol was isolated from Fusarium sp., an endophytic fungus associated with the plant Mentha longifolia. nih.gov The general methodology for discovering these compounds involves culturing the endophytic fungus in a suitable broth, followed by extraction of the culture filtrate with solvents like ethyl acetate. mdpi.comhubrecht.eu The resulting crude extract is then subjected to chromatographic techniques to isolate individual compounds. hubrecht.eunih.gov While direct isolation of 7,22-ergostadienol acetate from an endophyte has not been specified in the reviewed literature, their demonstrated ability to produce its parent alcohol makes them a promising biosynthetic source. nih.gov

Detection in Plant Kingdoms

Sterols, or phytosterols (B1254722), are vital components of plant cell membranes. 7,22-Ergostadienol and its acetate ester have been documented in select botanical species and their derived products.

Scientific analyses have confirmed the presence of 7,22-ergostadienol derivatives in several plant species.

Calotropis gigantea (Crown Flower): Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the leaves of Calotropis gigantea has identified the presence of 8(14),22-Ergostadienol acetate. researchgate.net This plant is known to contain a rich diversity of phytochemicals, including cardenolides, triterpenoids, and other steroids. phcog.commdpi.com

Telfairia occidentalis (Fluted Pumpkin): The leaves of this plant, widely used as a vegetable in West Africa, have been found to contain significant bioactive compounds. wjarr.com GC-MS analysis of an ethyl acetate fraction of T. occidentalis leaf extract identified 7,22-ergostadienol as one of its major constituents, accounting for 5.84% of the total compounds detected. wjarr.comresearchgate.netresearchgate.net

Mollugo pentaphylla Linn.: In a study of the aerial parts of Mollugo pentaphylla, GC-MS analysis of an ethyl acetate fraction revealed the presence of 7,22-ergostadienol, which constituted 3.981% of the identified components. asianpubs.org

The table below summarizes the findings from these botanical species.

| Botanical Species | Plant Part | Compound Identified | Analytical Method | Percentage/Detection |

| Calotropis gigantea | Leaves | 8(14),22-Ergostadienol acetate | GC-MS | Detected researchgate.net |

| Telfairia occidentalis | Leaves | 7,22-Ergostadienol | GC-MS | 5.84% wjarr.comresearchgate.net |

| Mollugo pentaphylla Linn. | Aerial Parts | 7,22-Ergostadienol | GC-MS | 3.981% asianpubs.org |

Methodologies for Extraction and Primary Chromatographic Isolation

The isolation of this compound and related sterols from natural sources involves a multi-step process of extraction, separation, and identification.

Extraction: The initial step involves extracting the crude chemical constituents from the biological material. The choice of solvent is crucial and depends on the polarity of the target compounds.

Soxhlet Extraction: For plant materials like Calotropis gigantea leaves, successive extraction using a Soxhlet apparatus with solvents of increasing polarity (e.g., petroleum ether, acetone, methanol) is a common method. researchgate.net

Maceration and Fractionation: Another approach involves macerating the plant material in a solvent like ethanol (B145695) or methanol. wjarr.comasianpubs.org The resulting crude extract is then partitioned between immiscible solvents to separate compounds based on their polarity. For instance, the ethanolic extract of Telfairia occidentalis was fractionated using n-hexane, dichloromethane, and ethyl acetate. wjarr.comwjarr.com The ethyl acetate fraction is often where many sterols and their esters are concentrated. mdpi.comwjarr.comasianpubs.org

Isolation and Purification: Following extraction, chromatographic techniques are employed to separate the complex mixture into individual components.

Column Chromatography: This is a fundamental technique for purification. Crude extracts or fractions are passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. mdpi.com Compounds are separated by eluting with a solvent system of gradually increasing polarity (gradient elution), for example, a mixture of hexane (B92381) and ethyl acetate. mdpi.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process, identify fractions containing the target compounds, and determine appropriate solvent systems for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of purity, preparative HPLC with a C18 reverse-phase column is often used.

Identification: The definitive identification of the isolated compound's structure is typically achieved using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most frequently cited method for identifying 7,22-ergostadienol and its acetate in plant and fungal extracts. researchgate.netwjarr.comasianpubs.org The technique separates volatile compounds and provides a mass spectrum for each, which acts as a molecular fingerprint.

The table below outlines the extraction and isolation methodologies used for the discussed plant sources.

| Plant Source | Extraction Method | Fractionation Solvents | Purification/Analysis |

| Calotropis gigantea | Soxhlet extraction researchgate.net | Petroleum ether, Acetone, Methanol | GC-MS researchgate.net |

| Telfairia occidentalis | Ethanol extraction wjarr.comwjarr.com | n-Hexane, Dichloromethane, Ethyl Acetate | GC-MS wjarr.comresearchgate.net |

| Mollugo pentaphylla | Methanol extraction asianpubs.org | Diethyl ether, Ethyl Acetate | GC-MS asianpubs.org |

Biosynthetic Pathways and Metabolic Interconnections

General Sterol Biosynthesis: Mevalonate (B85504) Pathway as a Foundational Precursor

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is the central metabolic route for producing isoprenoid precursors. metwarebio.comslideshare.net This pathway begins with the simple two-carbon unit, acetyl-CoA, and through a series of enzymatic reactions, produces the five-carbon molecules that serve as the fundamental building blocks for all sterols and other terpenoid compounds. metwarebio.comslideshare.netresearchgate.net

The synthesis begins with acetyl-CoA, a key intermediate in cellular metabolism derived from carbohydrates, fats, and proteins. creative-proteomics.comimperfectpharmacy.in The initial phase of the pathway, often called the upper mevalonate pathway, involves three key enzymatic steps that convert acetyl-CoA into mevalonate. slideshare.netwikipedia.org

First, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase. metwarebio.comnih.gov Next, HMG-CoA synthase facilitates a second condensation, adding a third acetyl-CoA molecule to acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comnih.gov The final and rate-limiting step of this initial sequence is the reduction of HMG-CoA to mevalonate. metwarebio.comfiveable.me This reaction is catalyzed by HMG-CoA reductase and utilizes NADPH as a reducing agent. metwarebio.com The tight regulation of HMG-CoA reductase makes it a critical control point for the entire sterol biosynthesis pathway. fiveable.me

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | 2x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

Following its synthesis, mevalonate is converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). metwarebio.com This conversion involves a series of phosphorylation and decarboxylation reactions. imperfectpharmacy.in IPP and DMAPP are the fundamental building blocks for isoprenoid biosynthesis. slideshare.netijrpr.com

The process of chain elongation begins with the condensation of IPP and DMAPP to form the ten-carbon molecule geranyl pyrophosphate (GPP). imperfectpharmacy.inmdpi.com Another molecule of IPP is then added to GPP to create the 15-carbon farnesyl pyrophosphate (FPP). imperfectpharmacy.inmdpi.com

The first committed step toward sterol synthesis is the head-to-head condensation of two FPP molecules. nih.gov This reaction is catalyzed by squalene (B77637) synthase and results in the formation of squalene, a 30-carbon linear hydrocarbon. imperfectpharmacy.innih.gov Squalene then undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene. mdpi.com This epoxide is a critical branch point, as its cyclization, mediated by oxidosqualene cyclases, yields the foundational tetracyclic structure of sterols, such as lanosterol (B1674476) in fungi and animals. mdpi.comnih.govresearchgate.net

Specific Biosynthetic Routes to Ergostane (B1235598) Derivatives

The synthesis of 7,22-Ergostadienol acetate (B1210297) is an extension of the general sterol pathway, specifically diverging within the ergosterol (B1671047) biosynthesis route common in fungi.

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. mdpi.comnih.gov The ergosterol biosynthesis pathway is a complex process involving over 20 enzymes that modify the initial lanosterol backbone. mdpi.comdavidmoore.org.uk This pathway includes a series of demethylations, desaturations, and reductions. 7,22-Ergostadienol is an intermediate or a closely related derivative within this pathway, sharing the characteristic C28 ergostane skeleton. mdpi.com The pathway's uniqueness in fungi makes its enzymes prime targets for antifungal drugs. creative-biolabs.com

The formation of the characteristic double bonds at positions 7 and 22 in the ergostane skeleton involves specific desaturase enzymes that act on sterol intermediates downstream of lanosterol.

Formation of the Δ7 Double Bond: The double bond at the C-7 position is typically introduced through the action of a C-5 sterol desaturase (ERG3) followed by a C-8 to C-7 sterol isomerase, or directly by a dedicated Δ7-sterol desaturase. This repositions the double bond within the B-ring of the sterol nucleus. nih.govacs.org

Formation of the Δ22 Double Bond: The double bond in the side chain at C-22 is created by a C-22 sterol desaturase, an enzyme often designated as ERG5 in yeast. nih.govnih.gov This enzyme acts on an ergostane precursor to introduce the unsaturation between carbons 22 and 23.

The precise sequence of these desaturation events can vary between organisms, but the presence of both a functional Δ7-forming system and a C-22 desaturase is essential for the synthesis of Δ7,22-sterols like 7,22-Ergostadienol.

| Enzyme Class | Typical Gene Name (Yeast) | Function |

|---|---|---|

| C-5 Sterol Desaturase | ERG3 | Introduces double bond at C-5, precursor step for Δ7 formation |

| C-22 Sterol Desaturase | ERG5 | Introduces double bond at C-22 in the side chain |

| C-24 Sterol Methyltransferase | ERG6 | Adds a methyl group at C-24, creating the C28 ergostane skeleton |

The final step in the formation of 7,22-Ergostadienol acetate is the esterification of the hydroxyl group at the C-3 position of the sterol. This process converts the free sterol into its acetate ester, which can alter its solubility and function, often serving as a storage form. researchgate.netnih.gov

This reaction is catalyzed by a family of enzymes known as sterol O-acyltransferases (ACATs). nih.gov In yeast, two genes, ARE1 and ARE2, encode for ACAT-related enzymes responsible for sterol esterification. nih.gov These enzymes utilize an activated form of acetate, typically acetyl-CoA, as the acyl donor. The enzyme facilitates the transfer of the acetyl group from acetyl-CoA to the 3-beta-hydroxyl group of 7,22-Ergostadienol, releasing coenzyme A and forming the final acetate ester product. nih.gov This enzymatic esterification enhances the lipophilicity of the sterol. mdpi.com

Metabolic Modulation and Pathway Disruptions

The biosynthesis of sterols is a complex and tightly regulated process. The introduction of specific inhibitors can cause significant disruptions in this pathway, leading to the accumulation of intermediate compounds and the activation of alternative metabolic routes. This section explores the effects of such inhibitors on the sterol profile, with a particular focus on the accumulation of Δ8-sterols and the subsequent characterization of these altered pathways.

Impact of Ergosterol Biosynthesis Inhibitors on Sterol Accumulation (e.g., Δ8 → Δ7 Isomerization Blockage)

The enzyme sterol Δ8-Δ7 isomerase plays a crucial role in the conventional ergosterol biosynthesis pathway by converting sterols with a double bond at the C8-C9 position to a C7-C8 double bond. Inhibition of this enzyme leads to a significant shift in the cellular sterol composition.

Morpholine fungicides, such as fenpropimorph (B1672530), are known inhibitors of sterol isomerases and reductases in fungi and plants. nih.govnih.gov When organisms are exposed to these inhibitors, the blockage of the Δ8 → Δ7 isomerization step results in the accumulation of various Δ8-sterols. For instance, in mycorrhizal carrot roots treated with fenpropimorph, the typical Δ5-sterols are replaced by a range of unusual sterols. nih.gov This includes the accumulation of Δ8-sterols like Δ8-sitosterol, as well as other precursors such as 9β,19-cyclopropylsterols (24-methylpollinastanol) and Δ8,14-sterols (ergosta-8,14-dienol, stigmasta-8,14-dienol). nih.gov

Another inhibitor, AY-9944, primarily targets the Δ7-sterol reductase (DHCR7), leading to the accumulation of 7-dehydrocholesterol (B119134) (7-DHC). medchemexpress.comnih.gov However, at higher concentrations, AY-9944 can also inhibit the sterol Δ8-Δ7 isomerase, causing the accumulation of cholest-8-en-3β-ol. medchemexpress.com The accumulation of these specific sterol intermediates is a direct consequence of the enzymatic inhibition.

The following table summarizes the key ergosterol biosynthesis inhibitors and the primary sterols that accumulate due to their activity.

| Inhibitor | Target Enzyme(s) | Accumulated Sterols |

| Fenpropimorph | Sterol Δ8-Δ7 isomerase, Sterol C-14 reductase | Δ8-sitosterol, Ergosta-8,14-dienol, Stigmasta-8,14-dienol, 24-methylpollinastanol, Ergosta-7,22-dienol nih.gov |

| AY-9944 | 7-dehydrocholesterol reductase (DHCR7), Sterol Δ8-Δ7 isomerase (at high doses) | 7-dehydrocholesterol (7-DHC), Cholest-8-en-3β-ol medchemexpress.comnih.gov |

Characterization of Alternate or Aberrant Sterol Pathways Resulting from Inhibition

The accumulation of sterol intermediates due to enzymatic inhibition necessitates their processing through alternate or what can be described as aberrant metabolic pathways. These pathways are not typically active or are maintained at very low levels under normal physiological conditions. The presence of inhibitors like fenpropimorph forces the cell to metabolize the accumulated Δ8-sterols, leading to a significantly altered sterol profile.

In the case of fenpropimorph treatment, the disruption of the main biosynthetic route results in a complex mixture of sterols that are not the usual end products. nih.gov The detection of compounds such as ergosta-7,22-dienol alongside various Δ8 and Δ8,14-sterols in fenpropimorph-treated mycorrhizal roots indicates that the accumulated precursors are being further metabolized by other enzymes in the pathway that may still be active. nih.gov This redirection of metabolic flow constitutes an aberrant pathway, leading to a cellular membrane composition that is drastically different from the norm.

These alterations in sterol composition can have significant physiological consequences. For example, the changes induced by fenpropimorph have been shown to be highly toxic to arbuscular mycorrhizal symbiosis, suggesting that the unusual sterols cannot functionally replace the normal phytosterols (B1254722) required for this interaction. nih.gov

The table below outlines the characteristics of these alternate sterol pathways resulting from inhibition.

| Inhibitor | Aberrant Pathway Characteristic | Resulting Sterol Profile | Physiological Consequence Example |

| Fenpropimorph | Blockage of Δ8 → Δ7 isomerization and C-14 reduction leads to the metabolism of accumulated Δ8 and Δ8,14 sterol precursors. | Replacement of normal Δ5-sterols with a mixture of Δ8-sterols, Δ8,14-sterols, cyclopropylsterols, and some Δ7-sterols. nih.gov | Drastic reduction of mycorrhizal root growth and colonization. nih.gov |

| AY-9944 | Inhibition of Δ7-reductase and potentially Δ8-Δ7 isomerase channels precursors away from cholesterol synthesis. | Accumulation of 7-dehydrocholesterol and cholest-8-en-3β-ol. medchemexpress.comnih.gov | Used to model the human genetic disorder Smith-Lemli-Opitz syndrome (SLOS). mdpi.com |

Involvement of Sterol Carrier Proteins in Biosynthetic Conversion

Sterol Carrier Proteins (SCPs), also known as non-specific lipid transfer proteins, are thought to play a crucial role in the intracellular transport of sterols and other lipids between membranes. wikipedia.org These proteins are believed to facilitate the movement of water-insoluble sterol molecules from their site of synthesis in the endoplasmic reticulum to other organelles where they are required for membrane structure and function or for further metabolic conversion.

SCPs can bind to a variety of lipids, including cholesterol and phospholipids (B1166683), and facilitate their transfer between membranes. nih.gov This function is critical in the context of a disrupted biosynthetic pathway where sterol intermediates accumulate. For these accumulated sterols to be acted upon by subsequent enzymes in an alternative pathway, they must be transported to the appropriate cellular location.

While direct evidence for the specific involvement of SCPs in the conversion of this compound is not detailed, their general role in sterol transport suggests they are necessary for the shuttling of accumulated sterol precursors, such as Δ8-sterols, to the enzymes that will further metabolize them. The efficient conversion of these intermediates in an aberrant pathway would likely depend on the ability of SCPs to recognize and transport these structurally different sterols. Studies have shown that SCP-2 can selectively remodel the lipid composition of membrane microdomains, highlighting its role in regulating the distribution of various lipid species. nih.gov This suggests that SCPs could be integral in presenting the accumulated sterol substrates to the relevant enzymes, thereby enabling the progression of these alternate biosynthetic routes.

Biological Roles and Molecular Mechanisms of Action

Structural Integration within Eukaryotic Cellular Membranes

Sterols are fundamental components of eukaryotic cell membranes, where they perform critical structural roles. 7,22-Ergostadienol acetate (B1210297), by its lipophilic nature, is expected to intercalate within the phospholipid bilayer, influencing the physical properties of the membrane. ontosight.ai

Contribution to Membrane Fluidity and Permeability

The primary role of sterols like ergosterol (B1671047) and its derivatives in fungal membranes is the regulation of fluidity and permeability. nih.govnumberanalytics.com Similar to how cholesterol functions in mammalian cells, these molecules modulate the packing of phospholipids (B1166683). ontosight.ai The insertion of the rigid sterol structure into the membrane affects its fluidity; however, studies comparing ergosterol to cholesterol have shown that ergosterol may be less efficient at ordering the membrane in hydrophobic regions. nih.govacs.org This regulation is crucial for maintaining the barrier function of the membrane while allowing for the necessary flexibility for cellular processes. mdpi.comnih.gov The presence of the acetate group in 7,22-Ergostadienol acetate, replacing the hydroxyl group of ergosterol, alters its polarity and may influence its specific interactions and ordering effects within the membrane.

Interactions with Membrane-Associated Enzymes and Receptors

Sterols are not merely structural components; they also influence the function of proteins embedded within the membrane. numberanalytics.comnih.gov By altering the lipid environment, sterols can modulate the activity of membrane-bound enzymes and transport proteins. numberanalytics.comfrontiersin.org The proper functioning of these proteins is essential for nutrient uptake, signaling, and maintaining cellular homeostasis. While direct studies on this compound are scarce, the broader family of ergosterols is known to be critical for the activity of various membrane-associated proteins in fungi. mdpi.comnih.gov

Participation in Fundamental Eukaryotic Cellular Processes

The structural roles of this compound within the cell membrane have direct consequences on a variety of essential cellular functions, from growth and reproduction to complex signaling cascades.

Essential Role in Fungal Growth, Reproduction, and Membrane Synthesis

Ergosterol and its derivatives are indispensable for the growth and reproduction of most fungi. mdpi.comnih.gov They are vital for the synthesis of new membranes, a process fundamental to cell division and proliferation. nih.gov The disruption of the ergosterol biosynthesis pathway is a key target for many antifungal drugs, which highlights the critical nature of these sterols for fungal viability. nih.govontosight.aiontosight.ai By inhibiting the production of ergosterol, these drugs effectively halt fungal growth by compromising membrane integrity and function. mdpi.com

Influence on General Lipid Metabolism and Steryl Ester Formation

The biosynthesis of sterols is an integral part of the broader lipid metabolism in eukaryotic cells, starting from the precursor acetyl-CoA. nih.gov Research on related fungi has shown that the enzymes involved in ergosterol synthesis are localized in various cellular compartments, including the endoplasmic reticulum and lipid droplets. asm.org Fungi can store excess ergosterol in the form of steryl esters within lipid droplets, creating a reserve pool that helps maintain the balance of intracellular sterols. nih.gov Studies have indicated a closely regulated network between ergosterol and fatty acid metabolism. asm.orgnih.gov For instance, ergosterol has been shown to alleviate hepatic steatosis by promoting fatty acid β-oxidation. nih.gov

Modulation of Specific Cellular Signaling Pathways (e.g., apoptosis, inflammation, osteoclast formation, as inferred from related ergosterols)

Evidence from studies on ergosterol and its derivatives suggests their involvement in modulating critical cellular signaling pathways.

Apoptosis: Ergosterol has been shown to induce apoptosis (programmed cell death) in certain contexts. For example, it can suppress apoptosis in models of chronic obstructive pulmonary disease (COPD) and in canine kidney cells exposed to toxins. portlandpress.comnih.govmdpi.com Conversely, ergosterol peroxide, another derivative, has been found to suppress apoptosis in response to influenza A virus infection. nih.gov

Inflammation: Ergosterol and its derivatives exhibit significant anti-inflammatory properties. Ergosterol can modulate inflammation in COPD models and has shown anti-neuroinflammatory effects. portlandpress.comnih.govmdpi.com It has been found to suppress the expression of inflammatory mediators through various signaling pathways, including the NF-κB and JAK-STAT pathways. portlandpress.commdpi.com Ergosterol acetate, specifically, has been noted to suppress the phosphorylation of ERK, a key protein in inflammatory signaling pathways. mdpi.com

Osteoclast Formation: While direct evidence linking this compound to osteoclast formation is not available, the interplay between cellular apoptosis and bone metabolism is an active area of research. Osteoclast apoptosis is a crucial part of the bone remodeling cycle. Given the role of related ergosterols in modulating apoptosis, it is plausible that they could have downstream effects on processes like osteoclast activity, but this remains an area for future investigation.

Research Findings on Ergosterol and its Derivatives

| Finding | Organism/System Studied | Effect of Ergosterol/Derivative | Potential Implication |

| Regulation of Membrane Fluidity | Fungi | Ergosterol modulates the fluidity and permeability of the cell membrane. nih.gov | Essential for fungal cell integrity and function. |

| Induction of Apoptosis | Cancer Cells | Purified ergosterol induced apoptosis in breast cancer cells. | Potential anti-cancer applications. |

| Anti-inflammatory Effects | Macrophage Cell Lines | Ergosterol acetate inhibits the phosphorylation of ERK, reducing pro-inflammatory cytokine expression. mdpi.com | Therapeutic potential for inflammatory conditions. |

| Fungal Growth Inhibition | Various Fungi | Inhibition of the ergosterol biosynthesis pathway halts fungal growth. mdpi.com | Basis for the action of many antifungal drugs. |

| Lipid Metabolism Regulation | Mouse Models | Ergosterol enhances renal fatty acid oxidation. rsc.org | Potential treatment for metabolic diseases like diabetic kidney disease. |

Interactions with Biological Macromolecules (e.g., Sterol Carrier Proteins)

The transport and intracellular trafficking of water-insoluble molecules like sterols are fundamental processes in cellular biology, often mediated by specific carrier proteins. Sterol Carrier Proteins (SCPs), also known as non-specific lipid-transfer proteins, are crucial for moving sterols and their precursors between cellular membranes. wikipedia.org These proteins are thought to bind sterol intermediates, enabling their enzymatic conversion and transfer to various intracellular locations where they are required for membrane synthesis or further metabolic modification. ufv.br

Research suggests that SCPs play a vital role in all steps of sterol synthesis. nih.gov They facilitate the interaction between the sterol substrate and the enzymes responsible for its conversion, which are often located within the endoplasmic reticulum. nih.gov The mechanism is believed to involve the binding of the sterol within a hydrophobic tunnel in the carrier protein, which shields the lipid from the aqueous cytoplasm and presents it to the active site of the enzyme. researchgate.net

While direct binding studies on this compound are limited, research on structurally similar fluorescent sterols provides significant insight. A study using dehydroergosterol (B162513) (Δ5,7,9(11),22-ergostatetraen-3β-ol), an analogue of cholesterol and a close relative of ergostane-type sterols, demonstrated a direct interaction with rat liver sterol carrier protein-2 (SCP-2). The key findings from this research are summarized below:

| Interaction Parameter | Finding | Significance |

| Binding Stoichiometry | 1:1 molar ratio of dehydroergosterol to SCP-2 | Indicates a specific, high-affinity binding site for the sterol on the protein. |

| Dissociation Constant (Kd) | ~1.3-1.6 µM | Confirms a strong binding affinity between the sterol and SCP-2. |

| Energy Transfer Efficiency | 96% from SCP-2 tryptophan to dehydroergosterol | Suggests a very close proximity (~13.7 Å) between the bound sterol and a specific amino acid residue in the protein's binding pocket. |

| Functional Effect | SCP-2 enhanced the rate of sterol exchange between vesicles by 2-fold. | Demonstrates that SCP-2 functions as a soluble carrier, actively facilitating the movement of sterols between membranes. |

| Data sourced from a study on the interaction of dehydroergosterol with SCP-2. wikipedia.org |

This evidence strongly supports a model where SCP-2 acts as a physiological carrier for sterols. wikipedia.org It is proposed that inhibitors of sterol biosynthesis may function by binding to these carrier proteins, thereby preventing the sterol-enzyme interactions necessary for the biosynthetic pathway to proceed. ufv.br Given its structure, this compound would be expected to interact with SCPs in a similar manner to other ergostane (B1235598) and cholesterol-type sterols, being shuttled within the cell to participate in metabolic reactions or for incorporation into membranes. nih.gov

Implications for Organismal Physiology (e.g., in insects with blocked cholesterol biosynthesis)

Insects, along with all other arthropods, represent a unique case in sterol biology as they are incapable of de novo sterol biosynthesis. nih.govnih.gov This metabolic limitation makes them entirely dependent on their diet for a source of sterols, which are essential for their growth, development, and reproduction. nih.govnwafu.edu.cn Sterols serve three critical functions in insects: as structural components of cell membranes, as precursors to vital steroid hormones like ecdysone (B1671078) (the molting hormone), and as signaling molecules. ufv.brnwafu.edu.cn

Phytophagous (plant-eating) insects consume a variety of phytosterols (B1254722), including ergostane-type sterols like 7,22-ergostadienol, from their diet. nih.govtno.nl These dietary sterols must be metabolized to cholesterol, which is the principal sterol utilized by most insects. nih.govnih.gov This metabolic conversion process, known as dealkylation, is a critical physiological function for many insect species. nih.gov The ability to metabolize a mixed-sterol diet varies among insects, and their growth can be highly dependent on the types and ratios of available dietary sterols. nih.gov

The physiological importance of dietary sterols like this compound in insects can be summarized in two main roles:

Conversion to Cholesterol: Phytosterols with an ergostane skeleton can be dealkylated at the C-24 position to produce cholesterol. This process is essential for providing the insect with the necessary cholesterol for maintaining cell membrane integrity and function. nih.gov

Precursors to Ecdysteroids: Dietary sterols are the essential substrates for the synthesis of ecdysteroids, the steroid hormones that govern molting and metamorphosis. ufv.brnih.gov The insect's prothoracic glands take up cholesterol (derived from dietary sterols) from lipoproteins and biotransform it into ecdysone. nih.gov Uncoordinated pulses of ecdysteroids can be lethal, highlighting the importance of a steady supply and regulated metabolism of precursor sterols. ufv.br

Research has shown that various phytosterols can fulfill the sterol requirements of insects. For instance, simple sterols like campesterol (B1663852) serve as substrates for oxidative metabolic pathways that result in physiologically critical hormones. nih.gov This underscores a common evolutionary theme where organisms modify basic sterol structures for specific, high-level biological functions. nih.gov Therefore, for an insect that consumes a plant or fungus containing this compound, this compound becomes a vital nutritional resource, entering the metabolic pool to be converted into cholesterol and subsequently into essential hormones that regulate its life cycle. ufv.brtno.nl

Synthetic Chemistry and Derivatization Strategies

Laboratory Synthesis of 7,22-Ergostadienol Acetate (B1210297)

The laboratory synthesis of 7,22-ergostadienol acetate is not commonly detailed in readily available literature, suggesting that it is likely prepared through a multi-step process from more common sterol precursors. A plausible synthetic route involves the selective modification of a readily available starting material like ergosterol (B1671047).

The most logical precursor for the synthesis of 7,22-ergostadienol is ergosterol, which possesses the same carbon skeleton and the characteristic C-22 double bond. The key transformation required is the selective reduction of the conjugated diene system in the B ring of ergosterol (at C-5 and C-7) to a single double bond at the C-7 position.

A common pathway for such a transformation involves a dissolving metal reduction. For instance, the reduction of ergosterol alkoxide derivatives with lithium metal has been shown to yield the 7(8)-reduced product. This approach, however, can lead to a mixture of products, necessitating careful control of reaction conditions and subsequent purification steps.

Once 7,22-ergostadienol is obtained, the final step is the acetylation of the 3β-hydroxyl group. This is a standard transformation in steroid chemistry and can be readily achieved using reagents such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).

Plausible Synthetic Pathway from Ergosterol:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of the 3β-hydroxyl group (optional, but may improve selectivity) | e.g., Acetic anhydride, pyridine | Ergosterol acetate |

| 2 | Selective reduction of the C-5 double bond | e.g., Catalytic hydrogenation (Pd/C) or dissolving metal reduction (Li/NH₃) | 7,22-Ergostadienol derivative |

| 3 | Acetylation of the 3β-hydroxyl group (if not already acetylated) | Acetic anhydride, pyridine | This compound |

It is important to note that achieving high selectivity in the reduction step can be challenging due to the presence of multiple double bonds in the ergosterol molecule.

Achieving regio- and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound.

Regioselectivity in the reduction of the ergosterol ring system is paramount. The goal is to selectively reduce the C-5 double bond while preserving the C-7 and C-22 double bonds. The choice of reducing agent and reaction conditions plays a crucial role. For example, certain catalytic hydrogenation conditions might lead to the reduction of all double bonds, while specific dissolving metal reductions can offer better control over which double bonds are reduced.

Stereoselectivity is also a key consideration, particularly concerning the stereochemistry at the newly formed chiral centers in the steroid nucleus upon reduction. The stereochemical outcome of the reduction is often influenced by the steric environment of the molecule and the mechanism of the reduction. The desired stereochemistry at C-5 is typically the 5α-configuration, which is the thermodynamically more stable isomer.

Preparation of Analogs and Derivatives for Research Purposes

The preparation of analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies, allowing researchers to probe the biological functions of different parts of the molecule.

The C-3 acetate group is a common site for chemical modification. The acetate can be hydrolyzed back to the hydroxyl group, which can then be derivatized to a wide range of other functional groups.

Table of Potential C-3 Modifications:

| Modification | Reagents and Conditions | Resulting Derivative |

| Hydrolysis | Base (e.g., KOH, NaOH) or acid (e.g., HCl) in a suitable solvent | 7,22-Ergostadienol |

| Esterification | Various acid chlorides or anhydrides in the presence of a base | Different C-3 esters (e.g., propionate, benzoate) |

| Etherification | Alkyl halides in the presence of a strong base | C-3 ethers (e.g., methyl ether, benzyl (B1604629) ether) |

| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | 7,22-Ergostadien-3-one |

These modifications can alter the polarity, lipophilicity, and hydrogen bonding capabilities of the molecule, which can in turn affect its biological activity.

Modifications to the steroid nucleus and the side chain can provide further insights into the structural requirements for biological activity.

Saturation of Double Bonds: The double bonds at C-7 and C-22 can be selectively hydrogenated to produce saturated analogs. For example, catalytic hydrogenation using specific catalysts can be employed to reduce one or both of these double bonds. This allows for the investigation of the importance of unsaturation in these positions for biological function.

Double Bond Shifts: Isomerization of the C-7 double bond to other positions within the B ring can be achieved under acidic or basic conditions. This can help to determine the optimal position of the double bond for biological activity.

Side Chain Modifications: The side chain offers numerous possibilities for structural alterations. These can include:

Oxidation: Introduction of hydroxyl or keto groups at various positions in the side chain.

Cleavage: Oxidative cleavage of the C-22 double bond to yield aldehydes or carboxylic acids.

Alkylation/Dealkylation: Modification of the alkyl groups on the side chain.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Ergostane Type Steroids

The exploration of ergostane-type steroids, including 7,22-Ergostadienol acetate (B1210297), has been significantly advanced by the application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These methodologies are crucial in deciphering the complex interplay between the molecular structure of these compounds and their biological activities.

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is an indispensable tool in the analysis of sterols and their derivatives. It allows for the separation of 7,22-Ergostadienol acetate (B1210297) from complex matrices, the quantification of its presence, and the assessment of its purity. The choice of technique depends on the specific analytical goal, whether it be identification, quantification, or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like sterol acetates. spectrabase.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For 7,22-Ergostadienol acetate (formula: C30H48O2, molecular weight: 440.7 g/mol ), GC-MS analysis provides both qualitative and quantitative data. The retention time in the gas chromatogram is a characteristic feature used for initial identification, while the mass spectrum confirms the structure. Quantification is typically achieved by comparing the peak area of the compound to that of a known concentration of an internal standard. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of the acetate group and cleavages within the sterol ring and side chain.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C30H48O2 | Determines the exact mass of the molecule. |

| Molecular Weight | 440.7 g/mol | Used to identify the molecular ion peak (M+) in the mass spectrum. |

| Key Fragment Ion (M-60) | m/z 380 | Corresponds to the loss of the acetic acid moiety (CH3COOH) from the parent molecule, a characteristic fragmentation for sterol acetates. |

| Other Fragment Ions | Variable m/z values | Result from cleavages of the sterol ring system and side chain, providing a unique fingerprint for structural confirmation. |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds like sterols. mdpi.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For sterol acetates, both normal-phase and reversed-phase HPLC can be employed.

Purity assessment by HPLC involves developing a method that can separate the target compound, this compound, from any potential impurities, such as isomers, precursors, or degradation products. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

A particularly effective technique for separating sterols that differ in their degree of unsaturation is silver ion HPLC (Ag+-HPLC). pnas.org This method uses a stationary phase impregnated with silver ions, which form reversible complexes with the double bonds in the sterol molecules. The strength of this interaction depends on the number and position of the double bonds, allowing for the fine separation of closely related sterol acetates. researchgate.net

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Reversed-Phase | C18 (Octadecylsilane) | Methanol/Water or Acetonitrile/Water gradients | General purity assessment and quantification. nih.gov |

| Normal-Phase | Silica (B1680970) Gel | Hexane (B92381)/Ethyl Acetate or Hexane/Isopropanol gradients | Separation of isomers and preparative isolation. nih.gov |

| Silver Ion (Ag+-HPLC) | Silica gel impregnated with Silver Nitrate | Acetone/Hexane or Dichloromethane/Hexane gradients | High-resolution separation of sterols based on unsaturation. pnas.org |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for screening complex mixtures, monitoring reaction progress, and performing initial fractionation of samples. In the context of this compound, TLC can be used to quickly check the purity of a sample or to separate it from other lipids in an extract.

The separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica gel. The sample is spotted on the plate, which is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. The separated spots are visualized, often using a spray reagent like sulfuric acid followed by heating, which produces characteristic colors for different sterols.

For enhanced separation of sterol acetates based on the number of double bonds, argentation TLC (using plates impregnated with silver nitrate) is highly effective. nih.gov This technique can separate saturated, monounsaturated, and diunsaturated sterol acetates into distinct bands. nih.gov

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Primary Use |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 9:1 or 8:2) | UV light (254 nm) if UV-active; Anisaldehyde-sulfuric acid spray and heating | General screening and purity checks. |

| Silver Nitrate-impregnated Silica Gel | Benzene or Toluene:Hexane mixtures | Sulfuric acid spray and heating | Separation based on number and configuration of double bonds. nih.gov |

Spectroscopic Characterization for Structural Elucidation

Following isolation and purification, spectroscopic techniques are employed to confirm the precise molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its functional groups and the connectivity of its atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

The FTIR spectrum of this compound will display characteristic absorption bands that confirm the presence of the key functional groups: the acetate ester, the carbon-carbon double bonds, and the aliphatic hydrocarbon skeleton. The presence of a strong absorption band for the carbonyl (C=O) stretch and the C-O stretch are definitive indicators of the acetate group.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850-2960 | C-H stretch | Aliphatic CH, CH₂, CH₃ groups of the sterol core and side chain. |

| ~1735 | C=O stretch | Carbonyl of the acetate ester group. |

| ~1650 | C=C stretch | Alkene groups at C-7 and C-22. This peak may be weak. |

| ~1240 | C-O stretch | Ester C-O bond. |

| ~1375 | C-H bend | Methyl groups. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for unambiguous assignment of all proton and carbon signals. nih.gov

1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the olefinic protons at C-7, C-22, and C-23, the proton at C-3 adjacent to the acetate group, and the various methyl groups of the sterol.

13C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would feature distinct signals for the carbonyl carbon of the acetate group, the four olefinic carbons, the carbon bearing the acetate group (C-3), and the remaining carbons of the sterol skeleton. mdpi.com

2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure. hyphadiscovery.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C-3 | ~4.6 (m) | ~73-74 | Shifted downfield due to the electron-withdrawing effect of the acetate group. |

| C-7 | ~5.2 (m) | ~117-120 | Olefinic proton and carbon in ring B. |

| C-8 | - | ~139-141 | Quaternary olefinic carbon. |

| C-22 / C-23 | ~5.1-5.2 (m) | ~132-136 | Olefinic protons and carbons in the side chain. |

| Acetate CH₃ | ~2.0 (s) | ~21 | Characteristic singlet for the acetate methyl protons. |

| Acetate C=O | - | ~170 | Carbonyl carbon of the ester. |

| C-18 / C-19 | ~0.5-1.0 (s) | ~12-20 | Angular methyl groups of the sterol core. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of sterol acetates like this compound. Electron ionization mass spectrometry (EI-MS) provides detailed information regarding the molecular weight and characteristic fragmentation patterns, which aids in its identification.

The mass spectrum of this compound (also known as Ergosta-7,22-dien-3β-ol, acetate) reveals a molecular ion peak corresponding to its molecular formula, C30H48O2, with a molecular weight of approximately 440.7 g/mol . The analysis of the fragmentation pattern offers structural insights. A common fragmentation pathway for sterol acetates involves the neutral loss of the acetyl group (CH3COOH), which has a mass of 60 Da. This elimination results in a significant peak at m/z 380.

Further fragmentation of the sterol backbone and side chain leads to a series of characteristic ions. The fragmentation of sterols is often complex, involving cleavages within the D ring and loss of the alkyl side chain nih.gov. The mass spectrum for Ergosta-7,22-dien-3-ol, acetate, (3β,5α)- shows a base peak and other significant fragments that are crucial for its identification .

Interactive Data Table: Key Mass Spectral Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Postulated Fragment Identity |

| 440 | ~25 | Molecular Ion [M]+ |

| 380 | ~95 | [M - CH3COOH]+ |

| 365 | ~30 | [M - CH3COOH - CH3]+ |

| 255 | ~100 (Base Peak) | Fission of the D-ring |

| Other significant fragments | Various | Further fragmentation of the sterol nucleus and side chain |

Note: The relative intensities are approximate and based on the visual inspection of the mass spectrum data. The fragmentation pattern can be used to distinguish this compound from other isomeric sterol acetates.

Optimization of Sample Preparation and Extraction Protocols for Research Studies

The accurate analysis and quantification of this compound in research samples depend heavily on the efficiency of sample preparation and extraction protocols. As phytosterols (B1254722) exist in various forms, including free sterols, steryl esters, and steryl glycosides, the chosen method must be tailored to the nature of the sample matrix nih.govcore.ac.uk.

Conventional methods like Soxhlet extraction and maceration have been widely used for extracting phytosterols core.ac.uk. The choice of solvent is critical, with non-polar solvents being effective for these lipid-soluble compounds. Commonly used solvents include n-hexane, petroleum ether, and ethanol (B145695) core.ac.uk. For instance, Soxhlet extraction using petroleum ether has been employed to extract oil containing phytosterols mdpi.com.

To improve extraction efficiency and yield, various parameters must be optimized. These include the solvent-to-solid ratio, extraction temperature, and duration nih.gov. For example, in pressurized liquid extraction (PLE), parameters such as temperature and pressure are optimized to enhance the recovery of sterols mdpi.com.

Saponification is a frequent step in sample preparation, particularly for samples containing steryl esters. This process uses a strong base, such as potassium hydroxide (KOH) in an alcoholic solution, to hydrolyze the esters and liberate the free sterols, which are then extracted using a water-immiscible organic solvent like hexane or ethyl acetate mdpi.comgoogle.com.

Modern, advanced extraction techniques offer advantages over conventional methods, such as reduced solvent consumption and shorter extraction times nih.govcore.ac.uk. These methods include Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) and Pressurized Liquid Extraction (PLE) nih.govmdpi.com. SFE, in particular, is considered a green technology as it avoids the use of hazardous organic solvents core.ac.uk. Optimization of SFE involves adjusting pressure and temperature; for example, maximum β-sitosterol concentration was achieved at 15 MPa and 40 °C in one study nih.gov.

Interactive Data Table: Comparison of Extraction Protocols for Sterols

| Extraction Method | Typical Solvents | Key Parameters for Optimization | Advantages | References |

| Soxhlet Extraction | n-hexane, Petroleum ether, Ethanol | Solvent type, Extraction time, Temperature | Simple, Well-established | core.ac.ukmdpi.com |

| Saponification followed by Solvent Extraction | Ethanol/KOH, n-hexane, Ethyl acetate | Base concentration, Temperature, Reaction time | Effective for esterified forms | mdpi.comgoogle.com |

| Pressurized Liquid Extraction (PLE) | Methanol, Petroleum ether | Temperature, Pressure, Number of cycles | Faster, Lower solvent use than Soxhlet | mdpi.com |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Pressure, Temperature, Flow rate | Green technology, High selectivity | nih.govcore.ac.ukmdpi.com |

| Ultrasonication-Assisted Extraction | Anhydrous ethanol, Chloroform | Solvent:solid ratio, Ultrasonic power, Temperature, Time | Rapid recovery | nih.gov |

Comparative Biochemical and Biological Studies of Ergostane Derivatives

Distinctions Between 7,22-Ergostadienol Acetate (B1210297) and Related Ergostane (B1235598) Sterols (e.g., Ergosterol (B1671047) Acetate, Ergosterol)

The ergostane skeleton is the foundation for a diverse range of sterols, each with unique structural modifications that dictate their biochemical properties and biological functions. Key distinctions among 7,22-Ergostadienol acetate, Ergosterol acetate, and Ergosterol arise from the degree of unsaturation in the sterol ring system and the presence or absence of an acetate group at the C-3 position.

Structural and Chemical Differences:

Ergosterol, a primary sterol in fungi, features a tetracyclic steroid ring system with two conjugated double bonds in its B-ring (at C-5 and C-7) and an additional double bond in its side chain (at C-22). wikipedia.org This triene structure is a defining characteristic. 7,22-Ergostadienol lacks the C-5 double bond, possessing only two non-conjugated double bonds at C-7 and C-22. The "acetate" forms of these sterols, this compound and Ergosterol acetate, are esters where the hydroxyl group (-OH) at the C-3 position has been replaced with an acetate group (-OCOCH₃). chemeo.comnih.gov This esterification increases the lipophilicity of the molecule compared to its free sterol counterpart.

The presence of the conjugated double bond system in ergosterol and its acetate derivative is significant, as it confers antioxidant properties. wikipedia.org In contrast, this compound lacks this conjugated system, altering its electronic properties and reactivity.

Below is a comparative table of their chemical properties.

| Property | This compound | Ergosterol Acetate | Ergosterol |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₈O₂ chemeo.com | C₃₀H₄₆O₂ nih.govnist.gov | C₂₈H₄₄O wikipedia.org |

| Molecular Weight | 440.70 g/mol chemeo.com | 438.7 g/mol nih.gov | 396.65 g/mol |

| Double Bonds | 2 (at C-7, C-22) | 3 (at C-5, C-7, C-22) nih.gov | 3 (at C-5, C-7, C-22) wikipedia.org |

| Functional Group at C-3 | Acetate chemeo.com | Acetate nih.gov | Hydroxyl wikipedia.org |

| CAS Number | 1449-60-1 chemeo.com | 2418-45-3 nist.gov | 57-87-4 wikipedia.org |

Biochemical Implications:

These structural variations have profound biochemical consequences. In fungi, ergosterol is a vital component of the cell membrane, where it modulates fluidity and permeability, analogous to cholesterol in animal cells. wikipedia.orgmetwarebio.com The specific structure of ergosterol is crucial for the function of membrane-bound enzymes and proteins. Antifungal drugs, such as azoles, specifically target the biosynthetic pathway of ergosterol, highlighting its essential role. wikipedia.org

The acetylation of the 3-hydroxyl group in this compound and Ergosterol acetate alters their polarity and how they insert into lipid membranes. While the fundamental role in modulating membrane properties may be retained, the esterified forms are generally considered storage forms or biosynthetic intermediates rather than the primary functional sterols within the membrane itself.

Comparative Biological Roles of Saturated Versus Unsaturated Ergostane Sterols

The degree of saturation within the ergostane sterol structure—that is, the presence or absence of double bonds—is a critical determinant of its biological function. The terms "unsaturated" refer to sterols containing one or more double bonds (e.g., ergosterol), while "saturated" refers to fully reduced sterols, also known as stanols.

Impact on Membrane Function:

Unsaturated sterols like ergosterol play an essential role in maintaining the integrity, fluidity, and permeability of cell membranes. metwarebio.comyoutube.com The double bonds in the sterol ring and side chain introduce conformational rigidity and kinks into the molecule's structure. This specific shape influences how the sterol packs with phospholipids (B1166683) in the membrane, preventing the fatty acid chains from crystallizing at low temperatures and restraining their movement at high temperatures.

Saturated ergostane sterols (ergostanols), lacking these double bonds, have a more flexible, planar structure. This allows them to pack more tightly with phospholipids, leading to a decrease in membrane fluidity and permeability. The biological implication is that cells must maintain a specific ratio of saturated to unsaturated sterols to ensure optimal membrane function for processes like cell signaling and transport.

Absorption and Metabolism:

Research on dietary plant sterols indicates that the saturation level significantly affects absorption in the human intestine. Saturated plant sterols (stanols) are virtually unabsorbed, whereas unsaturated sterols are absorbed, although to a lesser extent than cholesterol. nih.gov This difference is attributed to the distinct physical properties and molecular shapes of saturated versus unsaturated sterols, which affect their incorporation into micelles for absorption. Both saturated and unsaturated plant sterols are known to interfere with the absorption of cholesterol. researchgate.net

Differential Mechanisms of Action Among Ergostane Stereoisomers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. biomedgrid.com Ergostane sterols have multiple chiral centers, leading to a large number of possible stereoisomers. These subtle differences in spatial arrangement can lead to vastly different biological activities because biological systems, particularly enzymes and receptors, are themselves chiral. nih.gov

Enantiomers and Diastereomers:

Stereoisomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). biomedgrid.com The interaction between a sterol and its biological target (e.g., a receptor protein) is highly specific, often described by a "lock and key" or "three-point attachment" model. nih.gov For a biological effect to occur, the stereoisomer must fit precisely into the binding site of the target protein.

Mechanism of Differential Action:

The differential mechanism of action among ergostane stereoisomers arises from this stereoselectivity. One enantiomer (the eutomer) may bind to a receptor with high affinity and elicit a strong biological response, while its mirror image (the distomer) may bind weakly or not at all, resulting in little to no activity. researchgate.net In some cases, the distomer might even bind to a different receptor, leading to off-target effects.

For example, the orientation of the side chain at C-24 in ergostane derivatives can influence their biological activity. Different stereoisomers at this position can result in varying levels of antifungal, anti-inflammatory, or cytotoxic effects. This is because the enzymes that metabolize these sterols or the receptors they bind to have chiral active sites that can distinguish between these isomers. biomedgrid.com A slight change in the spatial arrangement of a methyl group can prevent the molecule from fitting correctly into the active site of an enzyme, thus altering its metabolic fate and biological function. nih.gov

Emerging Research Frontiers and Unaddressed Questions

Comprehensive Elucidation of Undefined Enzymatic Steps in Biosynthesis

The biosynthetic pathway leading to sterols like ergosterol (B1671047) in fungi is a complex, energy-intensive process involving numerous enzymes encoded by what are known as the ERG genes. nih.govresearchgate.netcapes.gov.brresearchgate.net This pathway, which begins with acetyl-CoA, involves over 20 distinct steps and requires significant inputs of ATP, NADPH, heme-iron, and molecular oxygen. frontiersin.org While the main enzymatic reactions converting squalene (B77637) to lanosterol (B1674476) and subsequently to various sterol end-products are well-documented, significant knowledge gaps persist. nih.govfrontiersin.org

A primary unaddressed question is the functional divergence and species-specific roles of many enzymes in the pathway across different fungal species. nih.gov The physiological roles of numerous components within the ergosterol biosynthesis pathway remain to be fully clarified. nih.gov Furthermore, while the general pathway for the ergostane (B1235598) skeleton is understood, the specific enzyme responsible for the acetylation of Ergosta-7,22-dien-3-ol to form 7,22-Ergostadienol acetate (B1210297) has not been definitively identified and characterized. This represents a critical undefined step. The regulation of the pathway is also an area of active research, with many aspects of the crosstalk between different environmental signals and regulatory pathways still unknown. nih.govresearchgate.net

Key enzymes in the latter stages of the general sterol pathway include:

Lanosterol 14α-demethylase (Erg11p/CYP51): A rate-limiting enzyme and a primary target for azole antifungal drugs. nih.govfrontiersin.orgmdpi.com

C-14 sterol reductase (Erg24p): Involved in the conversion of lanosterol derivatives. frontiersin.org

C-4 methyl sterol oxidase (Erg25p): Participates in the demethylation process. frontiersin.orgnih.gov

C-3 sterol dehydrogenase (Erg26p) and C-3 sterol reductase (Erg27p): Enzymes that modify the sterol core structure. frontiersin.orgnih.gov

C-24 sterol methyltransferase (Erg6p): Catalyzes key steps, and modifications in this enzyme can contribute to drug resistance. nih.govmdpi.com

C-5 sterol desaturase (Erg3p): Another critical enzyme whose inactivation can confer azole resistance. nih.govmdpi.com

Understanding the specific acetyltransferase that acts on the Ergosta-7,22-dien-3-ol precursor is a fundamental next step in mapping the complete biosynthesis of 7,22-Ergostadienol acetate.

Detailed Mapping of Cellular Targets and Interactomes for this compound

A significant frontier in the study of this compound is the identification of its specific cellular binding partners and interaction networks. Currently, there is a lack of direct research identifying the proteins, lipids, or other macromolecules that this specific compound interacts with.

Sterols are essential components of eukaryotic cell membranes, where they play crucial roles in regulating membrane fluidity, permeability, and the function of membrane-associated proteins. nih.govfrontiersin.orgmdpi.com It is therefore highly probable that the primary interactome of this compound is within the plasma membrane and the membranes of various organelles. These interactions are critical for maintaining cellular integrity and adapting to environmental stress. mdpi.com However, without specific studies, it is unknown whether this compound has unique binding partners or if it functions redundantly with other sterols. Future research employing techniques such as affinity chromatography, pull-down assays with tagged versions of the molecule, and advanced proteomic analyses will be necessary to map its cellular interactome and elucidate its precise molecular functions.

Investigation of Environmental and Genetic Factors Influencing its Production and Biological Function

The production of sterols in fungi is tightly regulated and highly responsive to both environmental cues and the underlying genetic framework. nih.gov While these factors have been studied extensively for the primary fungal sterol, ergosterol, they provide a strong foundation for understanding the regulation of related minor sterols like this compound.

Environmental and Nutritional Factors: The synthesis of the ergostane skeleton is influenced by a variety of external conditions. Key factors include:

Temperature: Most fungi have an optimal temperature range (often 20-30°C) for sterol production. sharingtechcn.com Deviations can slow metabolic rates or denature biosynthetic enzymes. sharingtechcn.com

pH: Fungi generally prefer slightly acidic to neutral pH. Extreme pH levels can disrupt cellular function and inhibit sterol synthesis. sharingtechcn.com

Oxygen: As aerobic organisms, fungi require molecular oxygen for several enzymatic steps in the sterol pathway, including those catalyzed by Erg1p, Erg3p, Erg5p, Erg11p, and Erg25p. nih.govnih.govsharingtechcn.com Hypoxic (low oxygen) conditions can disrupt sterol synthesis. nih.gov

Iron: Iron is an essential cofactor for several enzymes in the pathway. nih.gov Iron deficiency can alter the expression of ERG genes and lead to the accumulation of sterol intermediates like squalene and lanosterol. nih.govnih.gov

Nutrients: The availability of carbon (e.g., glucose) and nitrogen sources is crucial for providing the energy and basic building blocks for sterol synthesis. sharingtechcn.com

Genetic Factors: The genetic regulation of sterol biosynthesis is complex, involving a network of transcription factors that activate or repress the ERG genes in response to cellular needs and environmental signals.

Transcription Factors: In yeast, key regulators include Upc2 and Ecm22, which are activated upon sterol depletion to increase the expression of ERG genes. nih.govnih.gov Other factors like the heme-dependent protein Hap1 and repressors Rox1 and Mot3 also play coordinating roles. nih.govresearchgate.net In pathogenic fungi, transcription factors such as Adr1 and Rpn4 are also involved. mdpi.com

Fungal Species and Strain: The inherent ability to produce specific sterols, and in what quantities, varies significantly between different fungal species and even between strains of the same species. sharingtechcn.com

| Factor Category | Specific Factor | Influence on Sterol Production |

|---|---|---|

| Environmental | Temperature | Optimal range (e.g., 20-30°C) required; extremes reduce production sharingtechcn.com |

| pH | Slightly acidic to neutral pH is generally preferred sharingtechcn.com | |

| Oxygen | Essential for multiple enzymatic steps; low oxygen inhibits synthesis nih.govsharingtechcn.com | |

| Iron | Required cofactor for key enzymes; deficiency alters gene expression nih.govnih.gov | |

| Nutritional | Carbon Source (e.g., Glucose) | Provides energy and building blocks for synthesis sharingtechcn.com |

| Nitrogen Source | Essential for overall fungal growth and metabolism sharingtechcn.com | |

| Genetic | Fungal Strain/Species | Determines the baseline capacity for producing specific sterols sharingtechcn.com |

| Transcription Factors (e.g., Upc2, Ecm22, Hap1) | Control the expression of biosynthesis (ERG) genes in response to cellular signals nih.govnih.gov |

Development of Novel Research Tools and Probes for Studying Sterol Biology

A major challenge in sterol biology is visualizing and tracking these lipid molecules within the complex environment of a living cell. The development of novel probes and imaging techniques is a vibrant research frontier that promises to unlock new insights into the trafficking, localization, and function of sterols like this compound.

Recent advancements have moved beyond older methods, which often had limitations such as photobleaching or toxicity. nih.gov Modern tools are designed to offer higher specificity, better photostability, and lower cellular perturbation.

Protein-Based Probes: One innovative approach is the use of sterol-binding proteins tagged with a fluorescent marker. Maistero-2 is a novel, non-toxic protein derived from an edible mushroom that binds specifically to 3-hydroxy sterols in membranes. nih.govspringernature.com It has a lower concentration threshold for binding than previous probes, making it highly sensitive. nih.govnih.govspringernature.com

Fluorescently-Labeled Sterol Analogs: Another strategy involves synthesizing sterol molecules with fluorescent tags.

Heterocyclic Sterol Probes: A library of probes has been created by attaching various fluorophores, such as BODIPY, to a heterocyclic sterol backbone. nih.gov These probes, like the promising FP-5, effectively label cellular membranes and cholesterol-rich organelles. nih.gov

Sterolight: This is another BODIPY-labelled sterol that has proven suitable for visualizing sterol uptake, trafficking between organelles, and efflux from living cells. nih.gov

Commercial Probes: Other widely used analogs include TopFluor-cholesterol (TF-Chol) and dehydroergosterol (B162513) (DHE), which allow for time-lapse imaging of sterol dynamics. researchgate.netspringernature.com

These advanced tools, combined with powerful microscopy techniques like time-resolved fluorescence spectroscopy and single-particle tracking, are making it possible to quantify lipid organization and follow the movement of sterol-rich vesicles in real-time. researchgate.netmdpi.com The application of these probes and methods to study this compound specifically would represent a major step forward in understanding its subcellular distribution and biological role.

| Tool/Probe | Type | Description and Application |

|---|---|---|

| Maistero-2 | Protein-Based Probe | A non-toxic, fluorescently-tagged protein from the mushroom Grifola frondosa that binds to 3-hydroxy sterols with high sensitivity. nih.govnih.govspringernature.com |

| FP-5 | Fluorescent Sterol Analog | A heterocyclic sterol derivative conjugated with a BODIPY fluorophore; used for labeling membranes and cholesterol-rich organelles. nih.gov |

| Sterolight | Fluorescent Sterol Analog | A BODIPY-labelled sterol used for live-cell imaging of sterol uptake, intracellular trafficking, and efflux. nih.gov |

| TopFluor-cholesterol (TF-Chol) | Fluorescent Sterol Analog | A commercially available BODIPY-tagged cholesterol used for time-lapse imaging of sterol-rich vesicles. researchgate.netspringernature.com |

| Dehydroergosterol (DHE) | Intrinsic Fluorescent Sterol | A naturally fluorescent analog of ergosterol used in quantitative assessments of sterol traffic in living cells. researchgate.netspringernature.com |

Q & A

Basic Research Questions

Q. What are the primary natural sources of 7,22-Ergostadienol acetate, and what methodologies are recommended for its extraction and purification?

- Answer : this compound is primarily isolated from fungal and plant sources. In fungal systems, it has been identified in Ganoderma lucidum (reishi mushroom) spore powder using UPLC-QTOF/MS and GC-MS . In plants, it is found in Telfairia occidentalis leaves, where ethyl acetate fractionation and GC-MS analysis revealed its presence at 5.84% peak area . Recommended extraction methods include Soxhlet extraction with ethanol or methanol, followed by chromatographic purification (e.g., silica gel column chromatography). Solvent selection and extraction duration must be optimized to account for variations in plant age and matrix complexity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Answer : Structural elucidation requires a combination of NMR (¹H, ¹³C, and DEPT for stereochemistry), high-resolution mass spectrometry (HRMS for molecular formula), and comparison with spectral databases. For example, UPLC-QTOF/MS provides accurate mass data (e.g., m/z 410.35 for [M+H]⁺), while ¹³C NMR confirms characteristic sterol signals (e.g., C-3 carbonyl at δ ~210 ppm) . Cross-validation with authentic standards or literature data (e.g., NIST Chemistry WebBook) is critical to avoid misidentification .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in reported bioactivity data for this compound across different studies?

- Answer : Discrepancies in bioactivity (e.g., antioxidant vs. platelet aggregation effects) often arise from differences in biological matrices, assay protocols, or compound purity. To address this:

- Standardize extraction protocols : Control solvent polarity (e.g., ethyl acetate vs. dichloromethane) and extraction time to minimize variability .